Spectroscopic data of (1S,2S)-2-Aminocyclopentanol (NMR, IR, MS)
Spectroscopic data of (1S,2S)-2-Aminocyclopentanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of (1S,2S)-2-Aminocyclopentanol
Introduction
(1S,2S)-2-Aminocyclopentanol is a chiral amino alcohol, a class of compounds that serves as a valuable building block in asymmetric synthesis, particularly in the development of chiral ligands for catalysis and as a precursor for pharmacologically active molecules. The precise stereochemistry of this molecule is critical to its function, making unambiguous structural confirmation and purity assessment paramount. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize (1S,2S)-2-Aminocyclopentanol: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on the complete structural elucidation of this important chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the environment of each hydrogen atom, including their connectivity and stereochemical relationships.[1]
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The following steps represent a standard operating procedure for acquiring high-quality NMR data for a sample like (1S,2S)-2-Aminocyclopentanol.[2]
Sample Preparation:
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Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For (1S,2S)-2-Aminocyclopentanol, which has exchangeable protons (OH and NH₂), DMSO-d₆ is often an excellent choice as it slows down the exchange rate, allowing for the observation of these protons and their couplings.
-
Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[3]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Parameters (400 MHz Spectrometer Example): [2]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 2 seconds to ensure full relaxation of protons.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: ≥1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The trans relationship of the amino and hydroxyl groups in (1S,2S)-2-Aminocyclopentanol dictates specific spatial relationships, which are reflected in the proton-proton coupling constants (J-values).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H1 (CH-OH) | ~3.7 - 3.9 | q | ~6-8 Hz | 1H |
| H2 (CH-NH₂) | ~2.9 - 3.1 | q | ~6-8 Hz | 1H |
| H3, H5 (CH₂) | ~1.5 - 1.8 | m | - | 4H |
| H4 (CH₂) | ~1.3 - 1.5 | m | - | 2H |
| OH | ~4.5 - 5.5 | br s (d) | - | 1H |
| NH₂ | ~2.5 - 3.5 | br s | - | 2H |
Expert Analysis:
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CH-O and CH-N Protons: The protons on the carbons bearing the hydroxyl (H1) and amino (H2) groups are the most downfield of the aliphatic signals.[3] This is due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Their multiplicities will appear as complex multiplets (approximated as quartets here) due to coupling with each other and with the adjacent methylene protons.
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Ring Protons: The cyclopentyl ring protons (H3, H4, H5) will appear as a complex, overlapping series of multiplets in the upfield region (~1.3-1.8 ppm). Differentiating these signals often requires 2D NMR techniques.[2]
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Exchangeable Protons: The hydroxyl (OH) and amine (NH₂) protons appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. In DMSO-d₆, coupling of the OH proton to H1 may sometimes be resolved, appearing as a doublet.[4]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (1S,2S)-2-Aminocyclopentanol, five distinct signals are expected, corresponding to the five carbons of the cyclopentane ring.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-OH) | ~75 - 80 ppm |
| C2 (CH-NH₂) | ~58 - 63 ppm |
| C3 | ~32 - 36 ppm |
| C5 | ~28 - 32 ppm |
| C4 | ~20 - 24 ppm |
Expert Analysis:
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C1 and C2: Similar to the ¹H spectrum, the carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are significantly downfield compared to the other ring carbons.[2] The carbon bearing the hydroxyl group (C1) is typically the most deshielded.
-
C3, C4, C5: The remaining methylene carbons of the cyclopentane ring appear in the upfield aliphatic region. Their precise chemical shifts are influenced by the stereochemistry and ring conformation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed. The resulting spectrum is a unique molecular fingerprint.[6]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid (1S,2S)-2-Aminocyclopentanol powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of (1S,2S)-2-Aminocyclopentanol is dominated by the characteristic absorptions of its alcohol and primary amine functional groups.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Appearance |
| 3200 - 3500 | O-H Stretch | Alcohol | Strong | Broad |
| 3200 - 3400 | N-H Stretch | Primary Amine | Medium | Two bands |
| 2850 - 2960 | C-H Stretch (sp³) | Alkane | Strong | Sharp |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium | Sharp |
| 1050 - 1200 | C-O Stretch | Secondary Alcohol | Strong | Sharp |
| 1020 - 1200 | C-N Stretch | Aliphatic Amine | Medium | Sharp |
Expert Analysis:
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O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is key. A very broad, strong absorption centered around 3300 cm⁻¹ is characteristic of the O-H stretch involved in hydrogen bonding.[7] Overlapping this broad band, two sharper peaks should be visible, which are characteristic of the asymmetric and symmetric N-H stretches of a primary amine.[8]
-
C-H Stretching Region (3000-2850 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the cyclopentane ring.[7]
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands corresponding to bending and stretching vibrations. The most diagnostic peaks are the strong C-O stretch of the secondary alcohol and the C-N stretch of the amine, which confirm the core structure. The N-H bending vibration provides further evidence for the primary amine.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, which is useful for structural analysis.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into the instrument, or a solid probe is used to directly introduce the sample into the source.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged radical cation, the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectral Interpretation
For (1S,2S)-2-Aminocyclopentanol (Molecular Weight: 101.15 g/mol ), the mass spectrum will show a molecular ion peak and several key fragment ions.[9]
Predicted Mass Spectral Data (EI):
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 84 | [C₅H₁₀N]⁺ or [C₅H₈O]⁺• | Loss of OH radical (M-17) or Loss of NH₃ (M-17) |
| 83 | [C₅H₉O]⁺ | Loss of H₂O (M-18) |
| 72 | [C₄H₈N]⁺ | α-cleavage: Loss of C₂H₄O from C1-C5 bond cleavage |
| 58 | [C₃H₈N]⁺ | α-cleavage: Loss of C₂H₃O from C2-C3 bond cleavage |
| 44 | [C₂H₆N]⁺ | α-cleavage: [CH₂=NH₂]⁺ |
Expert Analysis:
-
Molecular Ion (M⁺•): The peak at m/z 101 corresponds to the intact molecule with one electron removed. For alcohols and amines, this peak may be weak or absent due to rapid fragmentation.[10]
-
Loss of Water (M-18): A common fragmentation pathway for alcohols is dehydration, leading to a peak at m/z 83 ([M-18]).[11]
-
Alpha (α)-Cleavage: The most characteristic fragmentation for both alcohols and amines is α-cleavage, where the bond adjacent to the carbon bearing the heteroatom is broken.[10]
-
Cleavage between C1-C5 and C1-C2 would lead to resonance-stabilized oxonium ions.
-
Cleavage between C2-C1 and C2-C3 would lead to resonance-stabilized iminium ions. The fragment at m/z 44 ([CH₂=NH₂]⁺) is a very common and diagnostic peak for primary amines with a hydrogen on the alpha-carbon.
-
Conclusion
The comprehensive spectroscopic analysis of (1S,2S)-2-Aminocyclopentanol provides a self-validating system for its structural confirmation and characterization. ¹H and ¹³C NMR spectroscopy definitively establish the carbon framework and stereochemical arrangement. Infrared spectroscopy rapidly confirms the presence of the critical hydroxyl and primary amine functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques provide the rigorous, multi-faceted data required by researchers and drug development professionals to confidently utilize this chiral building block in their work.
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